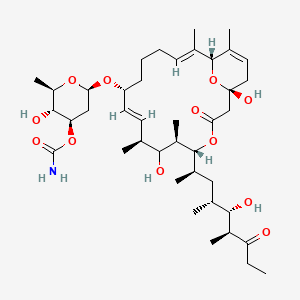

17-Hydroxyventuricidin A

描述

属性

分子式 |

C41H67NO12 |

|---|---|

分子量 |

766.0 g/mol |

IUPAC 名称 |

[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9E,11R,15E,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate |

InChI |

InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13+/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1 |

InChI 键 |

BAMOPHNQZMRRFR-FAKYRMHZSA-N |

手性 SMILES |

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O |

规范 SMILES |

CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |

产品来源 |

United States |

Foundational & Exploratory

Discovery of 17-Hydroxyventuricidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and biological activity of 17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces. The document details the experimental protocols for its isolation and characterization, presents its bioactivity data in a structured format, and visualizes its biosynthetic and signaling pathways.

Introduction

This compound is a 20-membered polyketide macrolide, a class of natural products known for their diverse biological activities.[1] It was first isolated from a strain of Streptomyces sp., a genus renowned for its prolific production of secondary metabolites, including a majority of clinically used antibiotics. This compound is a hydroxylated analog of the venturicidin family of antibiotics, which are known to exhibit potent antifungal and antibacterial properties. The primary mode of action for venturicidins is the inhibition of F-type ATP synthase, a crucial enzyme in cellular energy metabolism.[2] This guide synthesizes the available scientific literature to provide a comprehensive technical resource on this compound.

Physicochemical Properties

This compound is a white solid with a molecular weight of 766 g/mol and a purity of over 95%.[3] It is soluble in DMSO, ethanol, and methanol.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H67NO12 | [1] |

| Molecular Weight | 766 g/mol | [3] |

| Appearance | White solid | [3] |

| Purity | >95% | [3] |

| Solubility | DMSO, ethanol, methanol | [3] |

| CAS Number | 113204-43-6 | [3] |

Experimental Protocols

The following sections detail the methodologies for the fermentation of the producing organism, and the isolation and characterization of this compound, based on the protocols described for related compounds from Streptomyces sp..[1]

Fermentation of Streptomyces sp. Strain US80

The production of this compound is achieved through submerged fermentation of Streptomyces sp. strain US80.[1]

-

Inoculum Preparation: A well-sporulated culture of Streptomyces sp. US80 from an agar slant is used to inoculate a seed medium. The seed culture is incubated on a rotary shaker to obtain a high density of vegetative mycelium.

-

Production Medium: The production medium is composed of glucose as a carbon source, along with other essential nutrients and minerals. The highest antimicrobial activities were reported with 1% (w/v) glucose in the presence of magnesium.[1]

-

Fermentation Conditions: The production culture is incubated in a fermenter under controlled conditions of temperature, pH, and aeration to maximize the yield of the target compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process.[1]

-

Extraction: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant. The bioactive compounds are then extracted from the mycelial cake using an organic solvent such as methanol.

-

Solvent Partitioning: The crude extract is concentrated and subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The active fraction is further purified using a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[1]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.[1]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are employed to elucidate the detailed chemical structure and stereochemistry of the molecule.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[1]

Biological Activity

This compound exhibits both antifungal and antibacterial activities.[1] It is particularly effective against Gram-positive bacteria.[3]

Table 2: Antimicrobial Spectrum of this compound

| Organism | Type | Activity | Reference |

| Verticillium dahliae | Fungus | Active | [1] |

| Fusarium sp. | Fungus | Active | [1] |

| Candida tropicalis | Fungus (Yeast) | Active | [1] |

| Gram-positive bacteria | Bacteria | Active | [3] |

Signaling and Biosynthetic Pathways

Mode of Action: Inhibition of F-type ATP Synthase

The primary mechanism of action of venturicidins, including this compound, is the inhibition of the F-type ATP synthase (F-ATPase).[2] This enzyme is essential for generating ATP, the main energy currency of the cell.

Caption: Mode of action of this compound on F-type ATP synthase.

By binding to the Fₒ subunit of the F-ATPase, this compound blocks the proton channel, thereby inhibiting the flow of protons across the membrane.[2] This disruption of the proton motive force prevents the synthesis of ATP from ADP and inorganic phosphate, leading to cellular energy depletion and ultimately cell death.

Biosynthesis of Venturicidins

The biosynthesis of venturicidins is governed by a dedicated biosynthetic gene cluster (BGC), designated as the 'ven' cluster.[4] This cluster contains genes encoding a Type I polyketide synthase (PKS) system, as well as enzymes responsible for tailoring reactions and the synthesis of the deoxysugar moiety.

Caption: Generalized biosynthetic workflow for venturicidins.

The biosynthesis begins with the assembly of a linear polyketide chain by the modular Type I PKS enzyme complex, encoded by genes such as venK.[4] This is followed by a series of tailoring reactions, including cyclization to form the macrolactone ring and hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. Concurrently, a deoxysugar moiety is synthesized from glucose-1-phosphate through a separate pathway involving genes like venE.[4] This sugar is then attached to the macrolide core by a glycosyltransferase. A final carbamoylation step, catalyzed by an enzyme like VtdB, completes the biosynthesis of the venturicidin molecule.[4]

Conclusion

This compound represents a promising member of the venturicidin class of antibiotics with demonstrated antifungal and antibacterial activities. Its unique mode of action, targeting the highly conserved F-type ATP synthase, makes it an interesting candidate for further investigation in the development of novel antimicrobial agents. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology and metabolic engineering approaches to generate novel analogs with improved therapeutic properties. Further research is warranted to fully characterize its antimicrobial spectrum, elucidate its detailed pharmacokinetic and pharmacodynamic profiles, and explore its potential in combination therapies.

References

17-Hydroxyventuricidin A (CAS: 113204-43-6): A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

This technical guide provides an in-depth overview of 17-Hydroxyventuricidin A, a macrolide antibiotic with significant antifungal and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals interested in the chemical characteristics, biological activity, and potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound, also known as YP-02259L-C, is a natural product isolated from Streptomyces species.[1][2][3] It belongs to the venturicidin class of macrolide antibiotics.

| Property | Value | Reference |

| CAS Number | 113204-43-6 | [1][2][3][4][5] |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [1][2][6] |

| Molecular Weight | 765.97 g/mol | [1][4][6][7] |

| Appearance | White solid | [3][7] |

| Purity | >95% | [7] |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [2][3][5] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Solutions can be stored at -20°C for up to one month. | [2][7] |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against various filamentous fungi and Gram-positive bacteria.[1][2][3][7][8]

Antimicrobial Spectrum

The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from the literature.

| Target Organism | Type | MIC (µg/mL) | Reference |

| Verticillium dahlia | Fungus | 1.5 | |

| Fusarium sp. | Fungus | 3.1 | |

| Candida tropicalis R2 CIP203 | Fungus (Yeast) | 6.25 | [1] |

| Micrococcus luteus | Gram-positive bacterium | 12.5 | [2] |

| Bacillus subtilis | Gram-positive bacterium | 25 | [2] |

| Staphylococcus aureus | Gram-positive bacterium | 50 | [2] |

Mechanism of Action: Inhibition of ATP Synthase

The primary mechanism of action for venturicidins, including this compound, is the inhibition of F₀F₁ ATP synthase.[9] This enzyme is crucial for cellular energy production in both eukaryotic and prokaryotic organisms. By binding to the F₀ subunit of the ATP synthase complex, venturicidins block the proton channel, thereby disrupting the proton motive force and inhibiting the synthesis of ATP. This depletion of cellular energy ultimately leads to cell death.

Experimental Protocols

The following protocols are based on the methods described by Fourati-Ben Fguira et al. in Research in Microbiology (2005).

Isolation and Purification of this compound

The isolation and purification of this compound from the culture broth of Streptomyces sp. strain US80 involves a multi-step process.

Protocol Details:

-

Fermentation: Streptomyces sp. strain US80 is cultured in a suitable production medium.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with ethyl acetate. The organic phase is concentrated under vacuum to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Bioassay-Guided Fractionation: Fractions are collected and tested for antimicrobial activity to identify the bioactive fractions.

-

Sephadex LH-20 Chromatography: The active fractions are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol Details:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

Conclusion

This compound is a potent antimicrobial agent with a well-defined mechanism of action targeting the essential cellular process of ATP synthesis. Its broad spectrum of activity against fungal and Gram-positive bacterial pathogens makes it a compelling candidate for further investigation in the development of new anti-infective therapies. The detailed protocols and data presented in this guide provide a valuable resource for researchers in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation of Enzymatic and Antifungal Activities of Soil-Actinomycetes Isolates and Their Molecular Identification by PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalbioscience.com [journalbioscience.com]

- 8. This compound | Antibacterial other | Hello Bio [hellobio.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 17-Hydroxyventuricidin A (C41H67NO12)

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A, a macrolide natural product with the molecular formula C41H67NO12, is an intriguing secondary metabolite primarily recognized for its potent and specific inhibition of F-type ATP synthase. While exhibiting modest intrinsic antifungal and antibacterial properties, its principal significance in the field of drug discovery lies in its synergistic activity with aminoglycoside antibiotics, offering a potential strategy to overcome multidrug resistance in pathogenic bacteria. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, biological activity, and mechanism of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a visual representation of its molecular pathway.

Physicochemical Properties

This compound is a complex macrolide produced by certain strains of Streptomyces. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C41H67NO12 | [1][2] |

| Molecular Weight | 766.97 g/mol | [1][2] |

| CAS Number | 113204-43-6 | [1][2] |

| Appearance | White amorphous powder | [1] |

Spectroscopic Data

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

This compound demonstrates a degree of antifungal and antibacterial activity against Gram-positive bacteria.[3] However, its standalone efficacy against a broad range of pathogenic microbes is limited. Notably, it has a high Minimum Inhibitory Concentration (MIC) of >256 µg/mL against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), indicating low intrinsic antibacterial potency against these clinically significant resistant bacteria.[3]

Mechanism of Action: ATP Synthase Inhibition

The primary molecular target of this compound is the F-type ATP synthase, a crucial enzyme for cellular energy production. Specifically, it binds to the F₀ subunit of the enzyme, which forms the proton channel.[3] This binding event obstructs the flow of protons across the membrane, thereby inhibiting the synthesis of ATP. The resulting depletion of cellular ATP and depolarization of the cell membrane are key consequences of its action.

Synergy with Aminoglycosides

A significant area of interest for researchers is the ability of this compound to potentiate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria. By disrupting the bacterial membrane potential, it is hypothesized to facilitate the uptake of aminoglycosides, thus restoring their efficacy against resistant strains.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp. US80

The following protocol is based on the methodology described for the isolation of this compound from Streptomyces sp. strain US80.[1][2]

-

Fermentation: Cultivate Streptomyces sp. US80 in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium with an organic solvent such as methanol or acetone.

-

Extract the filtered supernatant with an immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and bioassay to identify those containing the active compound.

-

-

Purification:

-

Pool the active fractions and further purify using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of this compound can be determined using the broth microdilution method according to CLSI guidelines.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the growth of the test microorganism.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

ATP Synthase Inhibition Assay

The inhibitory effect on ATP synthase can be measured by monitoring the rate of ATP hydrolysis.

-

Preparation of Mitochondria or Bacterial Membranes: Isolate mitochondria from a suitable source (e.g., rat liver) or prepare inverted membrane vesicles from bacteria.

-

Assay Mixture: Prepare a reaction mixture containing the isolated mitochondria/membranes, a suitable buffer, and substrates for the reverse reaction of ATP synthase (ATP).

-

Initiation of Reaction: Initiate the reaction by adding ATP.

-

Measurement: Measure the rate of ATP hydrolysis by quantifying the production of ADP or inorganic phosphate over time, either through coupled enzyme assays or colorimetric methods.

-

Inhibition Assay: Perform the assay in the presence of varying concentrations of this compound to determine its IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against mammalian cell lines can be assessed using the MTT assay.

-

Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its biological evaluation.

Figure 1. Mechanism of ATP synthase inhibition by this compound.

Figure 2. General experimental workflow for the study of this compound.

References

- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 2. Purification and structure elucidation of antifungal and antibacterial activities of newly isolated Streptomyces sp. strain US80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antibacterial Properties of 17-Hydroxyventuricidin A against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A, a macrolide antibiotic, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of its antimicrobial properties, focusing on its mechanism of action, quantitative efficacy, and relevant experimental protocols. The primary molecular target of venturicidins is the F-type ATPase (F-ATP synthase), a crucial enzyme in bacterial energy metabolism. By inhibiting this enzyme, this compound disrupts cellular ATP production, leading to bacterial growth inhibition. This document compiles available data on its biological activity and offers detailed methodologies for its evaluation, aiming to support further research and development in the field of antibacterial drug discovery.

Introduction

The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), presents a significant global health challenge. This necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a member of the venturicidin family of macrolides, has been identified as a compound with promising antibacterial effects against these challenging pathogens[1]. This guide serves as a technical resource, consolidating current knowledge on the antibacterial properties of this compound and providing standardized protocols for its investigation.

Mechanism of Action: Inhibition of F-type ATPase

The primary mechanism underlying the antibacterial activity of the venturicidin class of macrolides is the inhibition of the F-type ATPase (F-ATP synthase)[2]. This enzyme is fundamental to cellular bioenergetics in most bacteria, responsible for the synthesis of ATP through oxidative phosphorylation.

The proposed signaling pathway for the action of this compound is as follows:

Figure 1: Proposed mechanism of action of this compound.

By binding to the Fₒ subunit of the F-type ATPase, venturicidins block the proton channel, thereby inhibiting ATP synthesis. This leads to a depletion of cellular ATP, which is critical for various essential processes, including DNA replication, protein synthesis, and cell wall maintenance, ultimately resulting in the inhibition of bacterial growth.

Quantitative Data on Antibacterial Activity

While this compound is known to be active against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) values from peer-reviewed literature are not widely available. The following table presents available data for related compounds and serves as a reference for expected activity. Further research is required to establish a comprehensive MIC profile for this compound against a broad range of Gram-positive pathogens.

| Compound/Organism | MIC (µg/mL) | Reference |

| Venturicidin A | ||

| Staphylococcus aureus (MRSA) | Potentiates gentamicin | [3] |

| Enterococcus species | Potentiates gentamicin | [3] |

| VP-4604 (related compound) | ||

| Staphylococcus aureus (MRSA, ATCC 43300) | 4-8 | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.

Figure 2: Workflow for MIC determination by broth microdilution.

Materials:

-

This compound

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh agar plate culture, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 100 µL. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: A well containing 100 µL of inoculated CAMHB without the test compound.

-

Sterility Control: A well containing 100 µL of uninoculated CAMHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

F-type ATPase Inhibition Assay

This colorimetric assay can be used to determine the inhibitory effect of this compound on bacterial F-type ATPase activity. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Figure 3: Workflow for F-type ATPase inhibition assay.

Materials:

-

Bacterial cell lysate or purified F-type ATPase

-

This compound

-

ATP solution

-

Malachite Green Phosphate Assay Kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare bacterial membrane fractions containing F-type ATPase from an overnight culture of the target Gram-positive bacterium.

-

Assay Setup:

-

In a 96-well plate, add the bacterial membrane preparation to each well.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

-

Reaction Initiation: Add ATP to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Phosphate Detection:

-

Stop the reaction according to the Malachite Green Phosphate Assay Kit instructions.

-

Add the Malachite Green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

-

-

Measurement: Measure the absorbance of each well at approximately 650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of F-type ATPase inhibition for each concentration of this compound compared to the control without the inhibitor.

Cytotoxicity

Preliminary data on the cytotoxicity of the parent compound, Venturicidin A, is available. It exhibits noticeable toxicity toward human embryonic kidney (HEK) cells with an IC₅₀ of 31 µg/mL[2]. Further studies are necessary to determine the specific cytotoxicity profile of this compound against a range of mammalian cell lines to assess its therapeutic potential.

Conclusion

This compound represents a promising antibacterial agent against Gram-positive bacteria due to its targeted inhibition of the essential F-type ATPase enzyme. While qualitative evidence of its efficacy exists, there is a clear need for further quantitative studies to establish comprehensive MIC profiles against a diverse panel of clinical isolates. The experimental protocols provided in this guide offer a standardized framework for future investigations into the antibacterial properties and mechanism of action of this compound. A thorough evaluation of its efficacy and toxicity will be crucial in determining its potential for development as a novel therapeutic agent in the fight against antibiotic-resistant infections.

References

An In-depth Technical Guide on the Antibacterial Activity of 17-Hydroxyventuricidin A

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: The activity of 17-Hydroxyventuricidin A against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.

Executive Summary

This compound, a macrolide antibiotic, demonstrates notable antibacterial activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of its efficacy against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. The primary mechanism of action for venturicidins involves the inhibition of the F-type ATPase/ATP synthase (FOF1), a critical enzyme in bacterial energy metabolism. This inhibition leads to a depletion of cellular ATP, thereby impeding essential cellular processes and contributing to bacterial growth inhibition. This document summarizes the available quantitative data, details relevant experimental protocols for assessing antibacterial activity, and provides visualizations of the compound's mechanism of action and experimental workflows.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the available quantitative data on the antibacterial activity of this compound against the specified Gram-positive bacteria.

| Bacterial Species | Strain | Method | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | ATCC 43300 | Broth Microdilution | 4-8 µg/mL | [1] |

| Micrococcus luteus | Not Specified | Not Specified | Data Not Available | - |

| Bacillus subtilis | Not Specified | Not Specified | Data Not Available | - |

Mechanism of Action

Venturicidins, including this compound, exert their antibacterial effect by targeting a fundamental process in bacterial cells: ATP synthesis.

Key Points:

-

Target: The primary molecular target is the F-type ATPase/ATP synthase (FOF1), an enzyme complex located in the bacterial cell membrane.

-

Inhibition: Venturicidins bind to the FO subunit of the complex, which is responsible for proton translocation across the membrane. This binding blocks the proton channel, thereby inhibiting the synthesis of ATP from ADP and inorganic phosphate.

-

Consequences: The inhibition of ATP synthase leads to a significant depletion of cellular ATP levels. ATP is the primary energy currency of the cell, essential for numerous vital processes, including DNA replication, protein synthesis, and maintenance of the cell membrane potential. The disruption of the proton flux can also lead to perturbations in the bacterial membrane potential.

-

Adjuvant Activity: By disrupting cellular energetics, venturicidins have been shown to potentiate the activity of other classes of antibiotics, such as aminoglycosides, against multidrug-resistant bacteria.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial activity of compounds like this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

Sterile 96-well microtiter plates

-

Test compound (this compound) stock solution

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile multichannel pipette and tips

-

Incubator

Procedure:

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as a positive control (bacterial growth without the compound), and the twelfth column as a negative control (sterile broth only).

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial suspension to all wells except the negative control wells.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the test organism (typically 37°C) for 16-24 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Experimental Workflow Diagram

Caption: Workflow for MIC determination via broth microdilution.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

Sterile Petri dishes with an appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Sterile paper disks (6 mm diameter)

-

Test compound (this compound) solution

-

Bacterial culture in logarithmic growth phase

-

Sterile swabs

-

Incubator

-

Calipers or a ruler

Procedure:

-

Inoculation of Agar Plate:

-

Dip a sterile swab into a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Impregnate sterile paper disks with a known concentration of this compound solution and allow them to dry.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at the optimal temperature for the test organism (typically 37°C) for 16-24 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is indicative of the bacterium's susceptibility to the compound.

-

Conclusion

This compound demonstrates promising antibacterial activity against Gram-positive bacteria, with a confirmed MIC range of 4-8 µg/mL against Staphylococcus aureus. Its mechanism of action, the inhibition of the essential F-type ATPase/ATP synthase, represents a valuable target for antimicrobial drug development. While quantitative data for Micrococcus luteus and Bacillus subtilis are currently lacking in the public domain, the established activity against S. aureus suggests that further investigation into its efficacy against a broader range of Gram-positive pathogens is warranted. The detailed protocols provided herein offer a standardized approach for future research and comparative studies.

References

17-Hydroxyventuricidin A efficacy against V. dahlia, Fusarium, and C. tropicalis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species.[1][2] This compound has demonstrated notable antimicrobial properties, including activity against a range of fungal pathogens.[1][2][3] This technical guide provides an in-depth analysis of the reported efficacy of this compound against the plant pathogen Verticillium dahliae, the genus Fusarium, and the opportunistic human pathogen Candida tropicalis. The information is based on available scientific literature, with a focus on presenting quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Efficacy Data

While the primary literature confirms the inhibitory activity of this compound against Verticillium dahliae, Fusarium sp., and Candida tropicalis, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values from the foundational study by Fourati-Ben Fguira et al. (2005) are not publicly available in the abstract and the full text could not be accessed for this review. The following tables summarize the reported qualitative activity.

Table 1: Antifungal Efficacy of this compound against Verticillium dahliae

| Parameter | Value | Reference |

| Activity | Inhibits growth | [1][2][3] |

| MIC | Not Reported | |

| IC50 | Not Reported |

Table 2: Antifungal Efficacy of this compound against Fusarium sp.

| Parameter | Value | Reference |

| Activity | Inhibits growth | [1][2][3] |

| MIC | Not Reported | |

| IC50 | Not Reported |

Table 3: Antifungal Efficacy of this compound against Candida tropicalis

| Parameter | Strain | Value | Reference |

| Activity | R2 CIP203 | Inhibits growth | [4] |

| MIC | R2 CIP203 | Not Reported | |

| IC50 | R2 CIP203 | Not Reported |

Experimental Protocols

Detailed experimental protocols for the antifungal testing of this compound against these specific fungi from the primary literature could not be retrieved. However, a generalized protocol for determining the antifungal susceptibility of filamentous fungi and yeasts, based on established methods, is outlined below.

General Antifungal Susceptibility Testing Protocol (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Inoculum Preparation:

-

Fungal isolates (V. dahliae, Fusarium sp., or C. tropicalis) are cultured on appropriate agar plates to obtain pure colonies.

-

A suspension of fungal spores or cells is prepared in a sterile saline solution.

-

The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of twofold dilutions of the compound are prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

Positive (fungus and medium, no compound) and negative (medium only) controls are included.

-

The plate is incubated at an appropriate temperature (e.g., 25-30°C for filamentous fungi, 35-37°C for C. tropicalis) for a defined period (e.g., 24-72 hours).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the antifungal efficacy of a compound like this compound.

References

An In-Depth Technical Guide to 17-Hydroxyventuricidin A: A Derivative of the F-ATP Synthase Inhibitor Venturicidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17-Hydroxyventuricidin A, a naturally occurring derivative of the well-known antifungal and antibacterial agent, venturicidin. This document collates available quantitative data, details experimental protocols for the determination of its biological activity, and visualizes its biosynthetic relationship and mechanism of action.

Introduction

This compound is a macrolide antibiotic produced by Streptomyces sp., specifically isolated from strain US80.[1][2][3] Structurally, it is a hydroxylated derivative of venturicidin A, a potent inhibitor of F-type ATP synthase. Like its parent compound, this compound exhibits a range of biological activities, including antifungal and antibacterial properties against various pathogens. This guide aims to consolidate the current scientific knowledge on this compound to facilitate further research and development.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C41H67NO12 | N/A |

| Molecular Weight | 766 g/mol | N/A |

| Appearance | White solid | N/A |

| Purity | >95% | N/A |

| CAS Number | 113204-43-6 | N/A |

Biological Activity: A Quantitative Overview

This compound has demonstrated significant inhibitory activity against a panel of Gram-positive bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature.

Antibacterial Activity

| Target Organism | Strain | MIC (µg/mL) |

| Micrococcus luteus | LB 14110 | 0.5 |

| Bacillus subtilis | ATCC 6633 | 1 |

| Staphylococcus aureus | ATCC 6538 | 2 |

Antifungal Activity

| Target Organism | MIC (µg/mL) |

| Verticillium dahliae | 0.5 |

| Fusarium sp. | 1 |

| Candida tropicalis | R2 CIP203 |

Mechanism of Action: Inhibition of F-ATP Synthase

While the specific signaling pathways affected by this compound have not been explicitly detailed in the available literature, its structural similarity to venturicidin A strongly suggests a shared mechanism of action. Venturicidins are known to target and inhibit the F1F0-ATP synthase, a crucial enzyme in cellular bioenergetics. This inhibition disrupts the proton motive force, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.[4]

The following diagram illustrates the proposed mechanism of action of this compound, targeting the F-ATP synthase in the mitochondrial inner membrane.

Caption: Inhibition of F-ATP synthase by this compound.

Biosynthesis of Venturicidins

Venturicidins are synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) responsible for venturicidin production has been identified in Streptomyces sp.. This compound is a post-PKS modification product, where a hydroxylation event occurs at the C17 position of the venturicidin A backbone.

The following diagram outlines the general workflow for the biosynthesis of venturicidins, highlighting the proposed late-stage hydroxylation that yields this compound.

Caption: Biosynthesis of Venturicidin A and its derivative.

Experimental Protocols

The following section details the methodologies for determining the antibacterial and antifungal activities of this compound, based on standard laboratory practices.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Test microorganisms (bacterial and fungal strains)

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer (for optical density readings)

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Perform a series of two-fold serial dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well microplate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Inoculation: Add 100 µL of the prepared inoculum to each well of the microplate, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the microplates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

The following diagram provides a workflow for the MIC determination protocol.

Caption: A standard workflow for determining the MIC of a compound.

Conclusion and Future Directions

This compound is a promising natural product with potent antibacterial and antifungal activities. Its mechanism of action, likely mirroring that of venturicidin A, involves the critical inhibition of F-ATP synthase, a target that remains of high interest in the development of novel anti-infective agents. The quantitative data presented in this guide provides a baseline for its efficacy.

Further research is warranted to fully elucidate the structure-activity relationship of the 17-hydroxy modification and to explore the full spectrum of its biological activities. In vivo efficacy studies and toxicological assessments will be crucial next steps in evaluating the therapeutic potential of this compound. Additionally, a more detailed investigation into its effects on cellular signaling pathways could uncover novel therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for 17-Hydroxyventuricidin A in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic with demonstrated antifungal and antibacterial properties, particularly against Gram-positive bacteria.[1] Its hydrophobic nature necessitates careful consideration for dissolution and preparation of stable, biologically active solutions for use in in vitro assays. These application notes provide detailed protocols for the solubilization and handling of this compound to ensure reproducible and reliable experimental outcomes.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [2] |

| Molecular Weight | 765.97 g/mol | [2][3] |

| Appearance | White solid | [1][2] |

| Storage (Solid) | Store at -20°C | [2] |

Solubility Data

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents. The choice of solvent is critical for preparing a concentrated stock solution that can be further diluted into aqueous cell culture media or assay buffers.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Methanol | Soluble | [2] |

| Ethanol | 1 mg/ml | [2] |

Note: While specific solubility concentrations in DMSO and Methanol are not always detailed in literature, they are commonly used and effective solvents for creating high-concentration stock solutions.[2]

Recommended Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound, typically in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Procedure:

-

Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.

-

Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 765.97 g/mol ), you would add 130.5 µL of DMSO.

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

-

Storage of Stock Solution:

-

For immediate use, the solution can be kept at room temperature.

-

For short-term storage (up to one month), aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials and store at -20°C.[1]

-

Avoid repeated freeze-thaw cycles.

-

Recommended Protocol for Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the concentrated stock solution into aqueous-based media or buffers for direct application in in vitro experiments.

Materials:

-

Prepared this compound stock solution (in DMSO)

-

Sterile cell culture medium, phosphate-buffered saline (PBS), or other aqueous assay buffer

-

Sterile dilution tubes

-

Calibrated pipettes

Procedure:

-

Thawing Stock Solution: If frozen, thaw the stock solution at room temperature and ensure it is completely dissolved by gentle vortexing.[1]

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous medium to achieve the final working concentrations.

-

Important: To avoid precipitation, it is recommended to add the stock solution to the aqueous medium and mix immediately. Do not add the aqueous medium to the stock solution.

-

A stepwise dilution approach can also help prevent precipitation.

-

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

Precipitation Check: After preparing the working solutions, visually inspect for any signs of precipitation. If precipitation occurs, you may need to:

-

Gently warm the solution (e.g., in a 37°C water bath).

-

Briefly sonicate the solution.

-

Consider using a lower final concentration or including a non-ionic surfactant like Tween® 80 in your assay buffer (if compatible with the experimental system).

-

-

Usage: Use the freshly prepared working solutions for your in vitro assays as soon as possible.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound for in vitro assays.

Caption: Workflow for dissolving this compound.

Biological Activity

This compound has been reported to inhibit the growth of various filamentous fungi and Gram-positive bacteria.

Table 3: Reported Biological Activity of this compound

| Organism Type | Species | Activity | Reference |

| Fungi | Verticillium dahlia | Inhibits growth | [4] |

| Fusarium sp. | Inhibits growth | [4] | |

| Candida tropicalis R2 CIP203 | Inhibits growth | [4] | |

| Bacteria (Gram-positive) | General | Antibacterial activity | [1] |

Note: Specific Minimum Inhibitory Concentration (MIC) values are not widely reported in the public domain. Researchers should perform dose-response experiments to determine the optimal concentration range for their specific assays and microbial strains.

Troubleshooting

Issue: Precipitation observed upon dilution of DMSO stock in aqueous media.

-

Solution 1: Ensure the final DMSO concentration is as low as possible.

-

Solution 2: Add the DMSO stock solution to the aqueous media while gently vortexing.

-

Solution 3: Warm the aqueous media to 37°C before adding the stock solution.

-

Solution 4: Perform a two-step dilution: first dilute the stock into a smaller volume of media, mix well, and then add this to the final volume.

-

Solution 5: If compatible with the assay, consider the addition of a small amount of a non-ionic surfactant (e.g., Tween® 20 or 80) to the aqueous medium.

Issue: Inconsistent results between experiments.

-

Solution 1: Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.

-

Solution 2: Always prepare fresh working solutions for each experiment.[1]

-

Solution 3: Verify the accuracy of pipetting and dilutions.

-

Solution 4: Ensure the compound is fully dissolved in the stock solution before making dilutions.

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

-

This product is for research use only and not for human or veterinary use.[1]

References

17-Hydroxyventuricidin A solubility in DMSO, ethanol, and methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A is a macrolide antibiotic with known antifungal and antibacterial properties. Its therapeutic potential is intrinsically linked to its physicochemical characteristics, particularly its solubility in common laboratory solvents. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), ethanol, and methanol. Furthermore, it outlines a comprehensive protocol for solubility determination and elucidates its primary mechanism of action through the inhibition of ATP synthase, a critical enzyme in cellular energy metabolism.

Solubility Data

The solubility of this compound is a critical factor for its handling, formulation, and application in various experimental settings. The following table summarizes the available solubility data in three common organic solvents.

| Solvent | Solubility | Temperature | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | A clear solution is expected to form. Further quantitative analysis is recommended for specific concentrations. |

| Ethanol | 1 mg/mL[1] | Not Specified | At this concentration, the compound should dissolve completely. |

| Methanol | Soluble[1] | Not Specified | A clear solution is expected to form. Further quantitative analysis is recommended for specific concentrations. |

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration limit has not been quantitatively defined in the available literature. Researchers should determine the precise solubility for their specific experimental needs.

Mechanism of Action: ATP Synthase Inhibition

This compound exerts its antimicrobial effects primarily through the inhibition of F₀F₁ ATP synthase. This enzyme is fundamental for the production of ATP, the main energy currency of the cell.

The F₀ subunit of the ATP synthase forms a proton channel in the inner mitochondrial or bacterial membrane, allowing the passage of protons, which drives the rotation of the F₁ subunit. This rotation catalyzes the synthesis of ATP from ADP and inorganic phosphate. This compound binds to the F₀ subunit, effectively blocking the proton channel. This inhibition disrupts the proton motive force across the membrane, leading to a cascade of detrimental effects on the cell:

-

Depletion of Cellular ATP: The direct inhibition of ATP synthesis starves the cell of its primary energy source.

-

Disruption of Ion Gradients: The collapse of the proton motive force affects other membrane-dependent processes.

-

Cellular Dysfunction and Death: The lack of energy and disruption of essential cellular processes ultimately lead to cell death.

References

Application Notes and Protocols for the Proper Storage of 17-Hydroxyventuricidin A Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal storage conditions for 17-Hydroxyventuricidin A, an antimicrobial and antifungal compound.[1][2] Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Introduction

This compound is a potent antimicrobial agent with activity against various fungi and Gram-positive bacteria.[1][2] Its efficacy is dependent on its chemical stability, which can be compromised by improper storage. These notes outline recommended storage conditions based on available data and provide a protocol for conducting in-house stability studies to determine optimal long-term storage parameters for specific solution formulations.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.

| Form | Solvent | Temperature | Duration | Notes |

| Solid | N/A | +4°C | See manufacturer's recommendations | Store in a tightly sealed container, protected from light. |

| Solid | N/A | -20°C | Up to 2 years[2] | For long-term storage. |

| Solution | DMSO | -20°C | Up to 1 month[1] | Prepare fresh if possible.[1] Equilibrate to room temperature and ensure no precipitation before use.[1] |

| Solution | DMSO | -80°C | Up to 6 months[2] | Recommended for longer-term storage of stock solutions. |

| Solution | Ethanol | -20°C | Data not available; short-term recommended | Use of fresh solutions is highly advised. |

| Solution | Methanol | -20°C | Data not available; short-term recommended | Use of fresh solutions is highly advised. |

Experimental Protocol: Determination of this compound Solution Stability

To establish precise storage parameters for your specific laboratory conditions and solution formulations, a stability study is recommended. This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time.

3.1. Materials

-

This compound (solid, >95% purity)[1]

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Ethanol, HPLC grade

-

Methanol, HPLC grade

-

Phosphate-buffered saline (PBS), sterile

-

HPLC system with a UV detector

-

C18 HPLC column

-

Analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials

3.2. Methods

3.2.1. Preparation of Stock and Working Solutions

-

Accurately weigh a sufficient amount of this compound powder.

-

Prepare a 10 mM stock solution in DMSO.

-

From the stock solution, prepare working solutions of 1 mg/mL in DMSO, ethanol, and methanol.

-

Dispense 1 mL aliquots of each working solution into amber glass vials.

3.2.2. Storage Conditions

-

Store aliquots of each solution at the following temperatures:

-

Room Temperature (20-25°C)

-

Refrigerated (2-8°C)

-

Frozen (-20°C)

-

Ultra-low (-80°C)

-

-

Include a control group stored at -80°C to be analyzed at each time point as a baseline.

3.2.3. Sample Analysis by HPLC

-

At designated time points (e.g., Day 0, Day 1, Week 1, Week 2, Month 1, Month 3, Month 6), retrieve one aliquot from each storage condition.

-

Allow the frozen samples to equilibrate to room temperature.

-

Vortex each sample to ensure homogeneity.

-

Inject a standard volume of each sample into the HPLC system.

-

Analyze the samples using a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

-

Monitor the elution of this compound using a UV detector at an appropriate wavelength.

3.2.4. Data Analysis

-

Quantify the peak area of this compound for each sample.

-

Calculate the percentage of degradation for each storage condition and time point relative to the Day 0 sample.

-

Plot the percentage of intact this compound against time for each storage condition to determine the rate of degradation.

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Stability Testing

The following diagram illustrates the key steps in the protocol for determining the stability of this compound solutions.

Caption: Experimental workflow for assessing the stability of this compound solutions.

4.2. Hypothetical Signaling Pathway Inhibition

As an antimicrobial agent, this compound likely disrupts essential cellular processes in susceptible organisms. The diagram below presents a hypothetical signaling pathway that could be inhibited by this compound, leading to cell death.

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

References

Determining the Optimal Concentration of 17-Hydroxyventuricidin A for In Vitro Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is an antimicrobial and antifungal compound. As a derivative of the venturicidin class of macrolides, it is presumed to share the mechanism of action of its well-studied analog, Venturicidin A, which is a known inhibitor of F0F1 ATP synthase. Inhibition of this crucial enzyme disrupts cellular energy metabolism, leading to a cascade of downstream effects. Determining the optimal concentration of this compound is a critical first step for any in vitro study to ensure meaningful and reproducible results. This document provides a comprehensive guide, including experimental protocols and data interpretation, to assist researchers in establishing the appropriate concentration range for their specific experimental needs.

Mechanism of Action: ATP Synthase Inhibition

This compound is believed to target the F0 subunit of ATP synthase, a transmembrane proton channel. By blocking proton translocation, it inhibits the synthesis of ATP, the primary energy currency of the cell. This disruption of the mitochondrial respiratory chain leads to mitochondrial stress, characterized by an increase in mitochondrial membrane potential and the generation of reactive oxygen species (ROS). Elevated ROS levels can, in turn, activate various signaling pathways, including the AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in cellular stress response, inflammation, and apoptosis.

Reported Biological Activities and Effective Concentrations

Quantitative data for this compound is limited in the current scientific literature. However, the biological activities of the closely related compound, Venturicidin A, have been characterized in various systems. These values can serve as a valuable starting point for determining the optimal concentration of this compound. It is crucial to experimentally validate the optimal concentration for each new cell line and assay.

Table 1: Reported Effective Concentrations of Venturicidin A

| Organism/Cell Line | Assay Type | Effective Concentration (IC50/EC50/MIC) | Reference |

| Fusarium graminearum | Antifungal Activity | EC50: 3.69 µg/mL | [1] |

| Human Embryonic Kidney (HEK) cells | Cytotoxicity | IC50: 31 µg/mL | [2] |

| Mouse Melanoma (B16) cells | Cytotoxicity | IC50: 12 µM | [2] |

| Human Hepatocellular Carcinoma (Hep 3B2) cells | Cytotoxicity | IC50: 15 µM | [2] |

| Trypanosoma brucei brucei | Anti-parasitic Activity | IC50: 21 nM | [3] |

| Leishmania donovani (promastigote) | Anti-parasitic Activity | IC50: 21 nM | [3] |

| Leishmania donovani (amastigote) | Anti-parasitic Activity | IC50: 107 nM | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibiotic Potentiation | 16 µg/mL (potentiates gentamicin) | [4] |

Signaling Pathways Modulated by ATP Synthase Inhibition

The inhibition of ATP synthase by compounds like this compound triggers a cellular stress response. Below are diagrams illustrating the key signaling pathways affected.

Protocols for Determining Optimal Concentration

The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific biological question being addressed. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Protocol 1: Determination of IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Appropriate cell line and culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. It is advisable to start with a broad range (e.g., 0.01 µM to 100 µM) for the initial experiment.

-

Treatment: Remove the culture medium from the wells and replace it with a medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: General Workflow for Determining Optimal Experimental Concentration

Beyond cytotoxicity, the optimal concentration for a specific experiment (e.g., assessing the effect on a particular signaling pathway) may be lower than the IC50.

Steps:

-

Literature Review: Gather information on the effective concentrations of this compound or related compounds in similar experimental systems.

-

Initial Dose-Response (Cytotoxicity): Perform a cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the IC50 value. This will establish the upper limit of the concentration range to be used in subsequent experiments.

-

Functional Assays at Sub-toxic Concentrations: Based on the IC50 value, select a range of non-toxic or minimally toxic concentrations (e.g., IC20 or lower) to test in your specific functional assay (e.g., Western blot for protein expression, qPCR for gene expression, or a specific enzyme activity assay).

-

Time-Course Experiment: For the selected optimal concentration, perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect.

-

Validation: Confirm the observed effects using multiple assays and appropriate controls.

Conclusion

The determination of the optimal concentration of this compound is a foundational step for robust and reliable in vitro research. By leveraging the provided data on the related compound Venturicidin A and adhering to the detailed experimental protocols, researchers can systematically establish the appropriate concentration range for their specific cell type and experimental endpoint. This methodical approach will ensure the generation of high-quality, reproducible data and contribute to a deeper understanding of the biological effects of this potent ATP synthase inhibitor.

References

- 1. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Mitochondrial Respiration Inhibition by 17-Hydroxyventuricidin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production, making it a critical target for drug development and toxicology studies.[1][2][3] The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, orchestrates this process.[4][5][6] Inhibition of mitochondrial respiration can have profound effects on cellular function and viability.[7][8][9] 17-Hydroxyventuricidin A is an antimicrobial compound with a proposed mechanism of action involving the inhibition of ATP synthase (Complex V of the electron transport chain).[10][11][12][13] This document provides detailed application notes and protocols for measuring the inhibitory effects of this compound on mitochondrial respiration using modern techniques.

Principle of Measurement

The inhibition of mitochondrial respiration by this compound can be quantified by measuring the oxygen consumption rate (OCR) in living cells or isolated mitochondria.[14][15][16] By using high-resolution respirometry or extracellular flux analyzers, it is possible to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4][14] this compound, as a putative ATP synthase inhibitor, is expected to decrease ATP-linked respiration in a dose-dependent manner.

Key Parameters of Mitochondrial Respiration

A summary of the key parameters measured in a mitochondrial stress test is provided in the table below.

| Parameter | Description | Expected Effect of this compound |

| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand of the cell under baseline conditions. | Decrease |

| ATP-Linked Respiration | The portion of basal respiration that is used to drive ATP synthesis.[4] It is calculated by subtracting the OCR after oligomycin (or another ATP synthase inhibitor) injection from the basal OCR. | Significant Decrease |

| Proton Leak | The remaining basal respiration after ATP synthase inhibition, representing the protons that leak across the inner mitochondrial membrane without generating ATP. | No direct effect expected, but may appear increased relative to the inhibited ATP-linked respiration. |

| Maximal Respiration | The maximum oxygen consumption rate that can be achieved by the cell, induced by an uncoupling agent like FCCP. | May be reduced depending on the cell's reliance on ATP synthase for maintaining mitochondrial membrane potential. |

| Spare Respiratory Capacity | The difference between maximal respiration and basal respiration, representing the cell's ability to respond to an energetic demand. | May be reduced. |

| Non-Mitochondrial Respiration | Oxygen consumption that persists after the complete inhibition of the electron transport chain with compounds like rotenone and antimycin A.[4] | No Effect |

Experimental Protocols

Two primary methods for measuring mitochondrial respiration are detailed below: the Seahorse XF Cell Mito Stress Test and High-Resolution Respirometry (HRR) with isolated mitochondria.

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol outlines the measurement of mitochondrial respiration in adherent cells using an Agilent Seahorse XF Analyzer.[4][14][16]

Materials:

-

Adherent cells of interest

-

Cell culture medium and supplements

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[4][14]

-

Agilent Seahorse XFe/XF Pro Analyzer

Procedure:

-

Cell Seeding: The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to attach and form a monolayer overnight.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

-

Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Assay Medium to 37°C and supplement it with the necessary substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.

-

Prepare Compound Plate:

-

Prepare a working solution of this compound in the assay medium. Perform a serial dilution to obtain a range of concentrations for determining the IC50 value.

-